![molecular formula C14H14N2O2S B5783975 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide, also known as CYM-5442, is a chemical compound that has been widely studied in scientific research. It belongs to the class of isoxazolecarboxamide compounds, which have been shown to have various biological activities.
Mechanism of Action
The exact mechanism of action of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is not fully understood. However, it has been shown to modulate the activity of ion channels, including the TRPA1 and TRPV1 channels. These channels are involved in pain and inflammation signaling pathways. 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anticonvulsant effects, suggesting potential use in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is its potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anticonvulsant effects make it an attractive candidate for drug development. However, one limitation of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action in more detail, particularly its effects on ion channels and the neurotransmitter acetylcholine. Additionally, future studies could investigate the development of more soluble forms of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide for easier administration in vivo.
Synthesis Methods
The synthesis of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide involves several steps. The starting material is 2-bromo-4'-methylthiobenzophenone, which is reacted with cyclopropylmagnesium bromide to form 2-cyclopropyl-4'-methylthiobenzophenone. This intermediate product is then reacted with hydroxylamine hydrochloride to form 2-cyclopropyl-4'-methylthio-5-isoxazolecarboxylic acid. Finally, this compound is converted to 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide by reacting it with thionyl chloride and then with ammonia.
Scientific Research Applications
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-cyclopropyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19-13-5-3-2-4-10(13)15-14(17)11-8-12(18-16-11)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAURHKJTVBGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
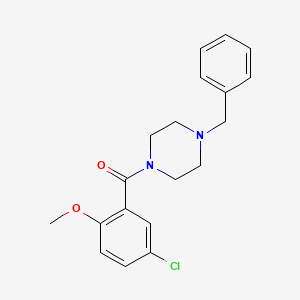
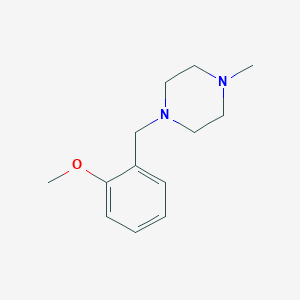
![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
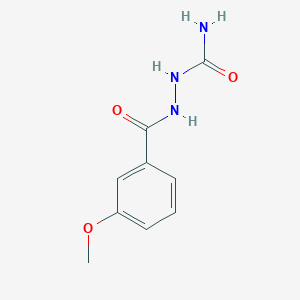
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)
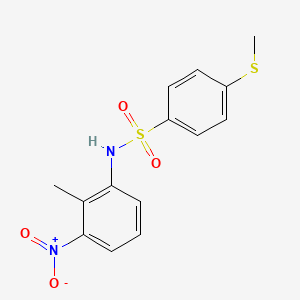
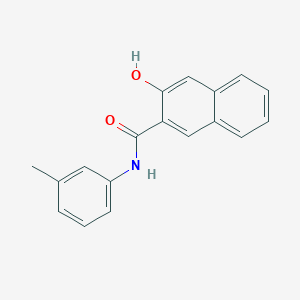

![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
